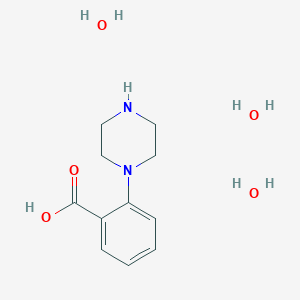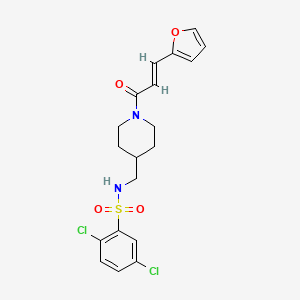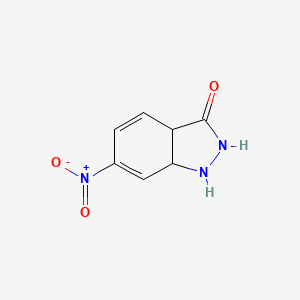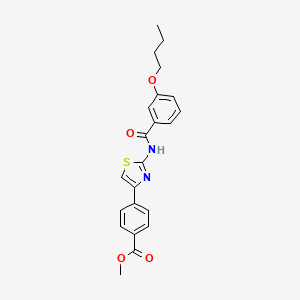
2-(1-Piperazinyl)benzoic acid trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-Piperazinyl)benzoic acid trihydrate” is a chemical compound with the CAS Number: 1185169-24-7 . It has a molecular weight of 260.29 and its molecular formula is C11 H14 N2 O2 . 3 H2 O .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 260.29 . Its Inchi Code is 1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 , which provides information about its molecular structure.科学的研究の応用
Metabolic Pathways and Enzymatic Interactions
2-(1-Piperazinyl)benzoic acid trihydrate and its derivatives play a significant role in pharmacology and biochemistry, particularly in the study of metabolic pathways and enzymatic interactions. For instance, the metabolism of Lu AA21004, a novel antidepressant, involves oxidation to several metabolites, including a benzylic alcohol further oxidized to the corresponding benzoic acid. This process involves various cytochrome P450 enzymes, highlighting the compound's utility in understanding drug metabolism and disposition (Hvenegaard et al., 2012).
Crystallography and Co-crystallization
In the field of crystallography, 2-(1-Piperazinyl)benzoic acid derivatives have been utilized to study co-crystallization processes, revealing insights into stoichiometric variants, polymorphism, and twinning. Research on benzoic acid and its co-crystallization with N-containing bases such as piperazine has contributed to understanding the molecular arrangements and interactions within crystals, which is crucial for the design of pharmaceuticals and materials with specific properties (Skovsgaard & Bond, 2009).
Antifungal and Antimicrobial Activities
Explorations into the antimicrobial and antifungal properties of 2-(1-Piperazinyl)benzoic acid derivatives have yielded compounds with significant activity against a variety of microorganisms. This research has implications for the development of new, more effective antimicrobial and antifungal agents, addressing the growing concern over resistance to current treatments. For example, some novel triazole derivatives have shown promising results against Candida, Aspergillus, and dermatophytes, highlighting the therapeutic potential of these compounds (Khabnadideh et al., 2012).
Anticancer Research
The investigation into anticancer properties of 2-(1-Piperazinyl)benzoic acid derivatives has led to the synthesis of compounds demonstrating moderate to potent activity against various cancer cell lines. This research is crucial for the discovery of novel therapeutic agents capable of combating cancer more effectively and with fewer side effects than existing treatments. Notably, benzothiazole-piperazine-1,2,3-triazole hybrids have been evaluated for their antiproliferative effects, contributing valuable information to the field of cancer pharmacology (Aouad et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2-piperazin-1-ylbenzoic acid;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFOEGYJKMMUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(=O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2862489.png)

![3-[3-[Methyl-(9-methylpurin-6-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2862492.png)
![N-(cyanomethyl)-2-{[2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide](/img/structure/B2862494.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)





![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)
![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)